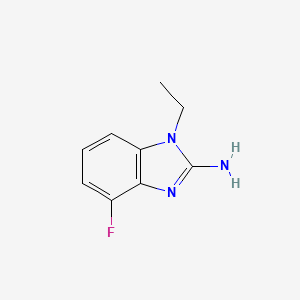

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

CAS No.: 1179674-78-2

Cat. No.: VC7423968

Molecular Formula: C9H10FN3

Molecular Weight: 179.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179674-78-2 |

|---|---|

| Molecular Formula | C9H10FN3 |

| Molecular Weight | 179.198 |

| IUPAC Name | 1-ethyl-4-fluorobenzimidazol-2-amine |

| Standard InChI | InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |

| Standard InChI Key | LXJWNQPNZUXFKN-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C(=CC=C2)F)N=C1N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine belongs to the benzodiazole class, a heterocyclic system comprising a benzene ring fused with a diazole ring containing two nitrogen atoms. The IUPAC name specifies substituents:

-

Ethyl group (-C₂H₅) at the 1-position nitrogen, conferring lipophilicity.

-

Fluorine atom (-F) at the 4-position of the benzene ring, enhancing electronic effects and metabolic stability.

-

Amine group (-NH₂) at the 2-position, enabling hydrogen bonding and participation in chemical reactions .

The molecular formula is C₉H₁₀FN₃, with a molecular weight of 179.20 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FN₃ |

| Molecular Weight | 179.20 g/mol |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (N, F, and two ring N) |

| Rotatable Bond Count | 2 (ethyl group) |

| Topological Polar Surface Area | 54.4 Ų |

These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine can be approached via two primary routes:

Route A: Cyclization of Substituted o-Phenylenediamine

-

Starting Material: 4-Fluoro-2-nitroaniline.

-

Ethylation: React with ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-ethyl-4-fluoro-2-nitroaniline.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-ethyl-4-fluoro-o-phenylenediamine.

-

Cyclization: Treat with cyanogen bromide (BrCN) in ethanol to form the benzodiazole ring .

Route B: Direct Functionalization of Preformed Benzodiazole

-

Core Synthesis: Prepare 1H-1,3-benzodiazol-2-amine via condensation of o-phenylenediamine with cyanogen bromide.

-

Fluorination: Electrophilic fluorination at the 4-position using Selectfluor® in acetonitrile.

-

N-Ethylation: Alkylate the 1-position nitrogen with ethyl iodide and NaH in DMF .

Optimization Challenges

-

Regioselectivity: Fluorination at the 4-position requires directing groups or harsh conditions, risking side reactions.

-

N-Ethylation: Competing alkylation at the 2-position amine necessitates protecting group strategies (e.g., Boc protection) .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ethyl group (e.g., branching, cycloalkyl substitution) could optimize pharmacokinetic properties.

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor-specific accumulation while reducing systemic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume